2,4-Dimethyl-1-(trimethoxymethyl)benzene
Overview
Description
2,4-Dimethyl-1-(trimethoxymethyl)benzene is an organic compound with the molecular formula C12H18O3 It consists of a benzene ring substituted with two methyl groups at the 2 and 4 positions and a trimethoxymethyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-(trimethoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by specific reaction steps to introduce the trimethoxymethyl group and the methyl groups at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-(trimethoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl halides, and nitrating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,4-Dimethyl-1-(trimethoxymethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-(trimethoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-1-methoxybenzene
- 2,4-Dimethyl-1-ethoxybenzene
- 2,4-Dimethyl-1-(methoxymethyl)benzene
Uniqueness
2,4-Dimethyl-1-(trimethoxymethyl)benzene is unique due to the presence of the trimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,4-dimethyl-1-(trimethoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9-6-7-11(10(2)8-9)12(13-3,14-4)15-5/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPJDEYLTRDENH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(OC)(OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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